N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide
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Overview
Description
N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group can be introduced by reacting a suitable sulfonyl chloride with an amine. In this case, 4-(4-fluorophenoxy)benzenesulfonyl chloride can be reacted with 3-chloro-4-fluoroaniline under basic conditions.
Coupling Reactions: The coupling of the two aromatic rings can be achieved through various methods, such as Suzuki coupling or Ullmann coupling, depending on the specific substituents and reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and electrophiles such as halogens or alkylating agents.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction may alter the oxidation state of the sulfonamide group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, which is essential for bacterial growth. The molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Celecoxib: A sulfonamide-based nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
N-(3-Chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzene-1-sulfonamide is unique due to its specific combination of chloro and fluoro substituents on the aromatic rings, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
CAS No. |
823781-56-2 |
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Molecular Formula |
C18H12ClF2NO3S |
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-(4-fluorophenoxy)benzenesulfonamide |
InChI |
InChI=1S/C18H12ClF2NO3S/c19-17-11-13(3-10-18(17)21)22-26(23,24)16-8-6-15(7-9-16)25-14-4-1-12(20)2-5-14/h1-11,22H |
InChI Key |
FQTZLDFPBRYAMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=C(C=C3)F)Cl)F |
Origin of Product |
United States |
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